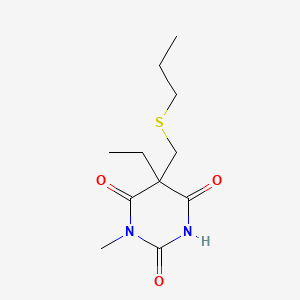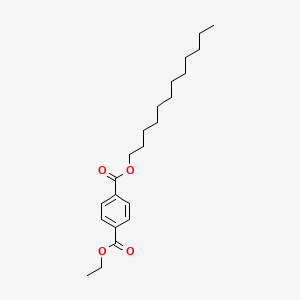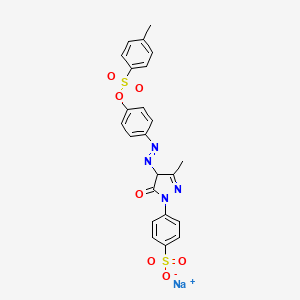![molecular formula C22H46N2O B13810141 n-[2-(Diethylamino)ethyl]hexadecanamide CAS No. 5137-97-3](/img/structure/B13810141.png)
n-[2-(Diethylamino)ethyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diethylamino)ethyl]hexadecanamide is a chemical compound with the molecular formula C22H46N2O and a molecular weight of 354.61 g/mol . It is known for its unique structure, which includes a hexadecanamide backbone with a diethylaminoethyl group attached. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]hexadecanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]hexadecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]oleamide
- N-[2-(Diethylamino)ethyl]stearamide
- N-[2-(Diethylamino)ethyl]palmitamide
Uniqueness
N-[2-(Diethylamino)ethyl]hexadecanamide is unique due to its specific chain length and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it a valuable compound for targeted research applications .
Properties
CAS No. |
5137-97-3 |
|---|---|
Molecular Formula |
C22H46N2O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C22H46N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(5-2)6-3/h4-21H2,1-3H3,(H,23,25) |
InChI Key |
KCLXSYIZWFJVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
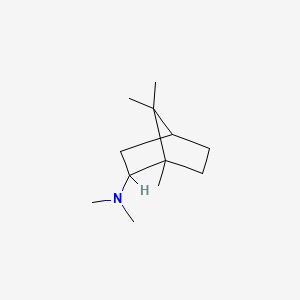
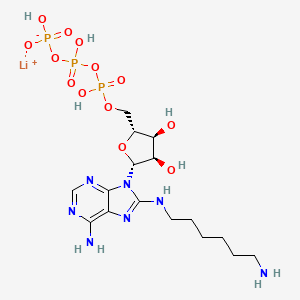
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
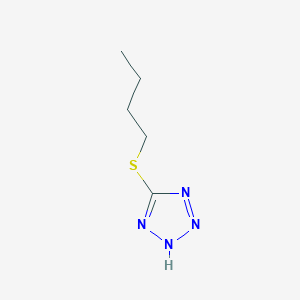

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
